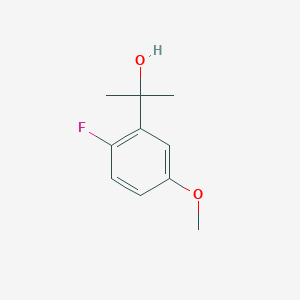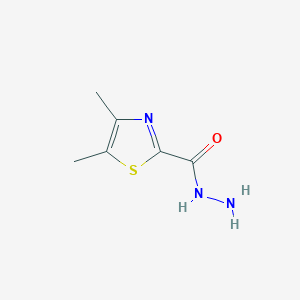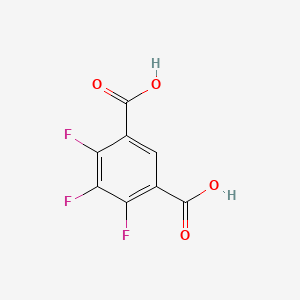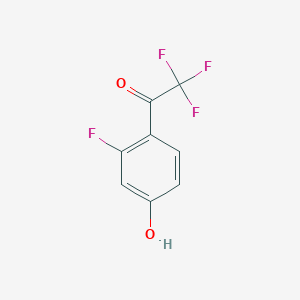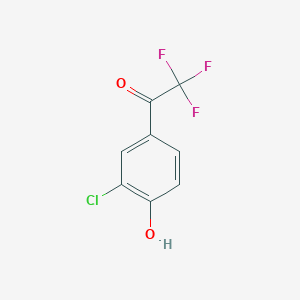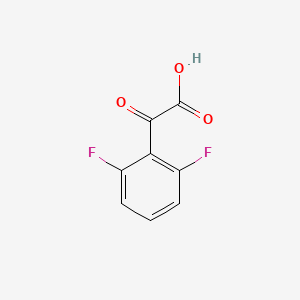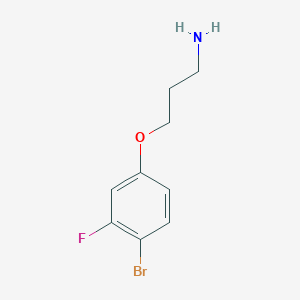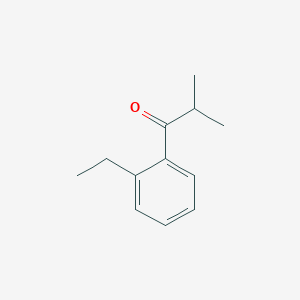
2'-Ethyl-2-methylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Ethyl-2-methylpropiophenone is an organic compound with the molecular formula C12H16O. It is a clear liquid that is used primarily as a photoinitiator in various polymerization processes. Photoinitiators are compounds that absorb light and produce reactive species that initiate polymerization reactions. This compound is particularly valued for its efficiency and stability under UV light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-2-methylpropiophenone typically involves the Friedel-Crafts acylation of ethylbenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
- Ethylbenzene is mixed with isobutyryl chloride.
- Aluminum chloride is added to the mixture to catalyze the reaction.
- The reaction mixture is stirred at a controlled temperature to ensure complete conversion.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2’-Ethyl-2-methylpropiophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Ethyl-2-methylpropiophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2’-Ethyl-2-methylpropiophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers. It is particularly useful in the production of UV-curable resins and coatings.
Biology: Employed in the synthesis of biocompatible hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of dental materials and medical adhesives that require rapid curing under UV light.
Industry: Applied in the manufacturing of inks, coatings, and adhesives that benefit from fast curing times and high stability.
Wirkmechanismus
The mechanism of action of 2’-Ethyl-2-methylpropiophenone as a photoinitiator involves the absorption of UV light, which excites the molecule to a higher energy state. This excited state then undergoes homolytic cleavage to produce free radicals. These free radicals initiate the polymerization of monomers by opening double bonds and forming covalent bonds between monomer units. The process can be summarized as follows:
- Absorption of UV light.
- Excitation to a higher energy state.
- Homolytic cleavage to produce free radicals.
- Initiation of polymerization by free radicals.
Vergleich Mit ähnlichen Verbindungen
2’-Ethyl-2-methylpropiophenone is compared with other photoinitiators such as:
2-Hydroxy-2-methylpropiophenone: Similar in structure but has a hydroxyl group, making it more hydrophilic and suitable for water-based systems.
2,2-Dimethoxy-2-phenylacetophenone: Known for its high efficiency in initiating polymerization under UV light but has different solubility properties.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Offers excellent performance in thick film applications due to its high absorption at longer wavelengths.
These comparisons highlight the unique properties of 2’-Ethyl-2-methylpropiophenone, such as its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-10-7-5-6-8-11(10)12(13)9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDMSZGKPJYDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Naphtho[1,2-d]oxazol-2-ylamine](/img/structure/B7900568.png)
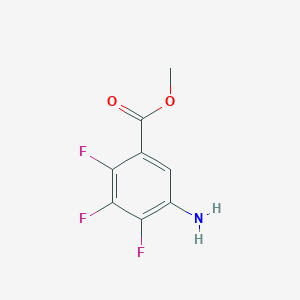
![[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde](/img/structure/B7900581.png)
